Methyl 2,3-diamino-5-chlorobenzoate
Overview
Description
Methyl 2,3-diamino-5-chlorobenzoate is an organic compound with the molecular formula C8H9ClN2O2. This compound is characterized by the presence of two amino groups and a chlorine atom attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-diamino-5-chlorobenzoate typically involves the nitration of m-toluic acid followed by reduction and chlorination. The process begins with the nitration of m-toluic acid using nitric acid to produce 2-nitro-3-toluic acid. This intermediate is then subjected to hydrogenation in the presence of a hydrogenation catalyst to yield 2-amino-3-methylbenzoic acid. Finally, chlorination of this compound using a chlorination reagent and benzoyl peroxide results in the formation of 2-amino-3-methyl-5-chlorobenzoic acid, which is then esterified to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-diamino-5-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.
Major Products:
Substitution Reactions: Products include substituted benzoates.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,3-diamino-5-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2,3-diamino-5-chlorobenzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 2-amino-5-chlorobenzoate
- Methyl 2,5-dichlorobenzoate
- 2-amino-3-methyl-5-chlorobenzoic acid
Comparison: Methyl 2,3-diamino-5-chlorobenzoate is unique due to the presence of two amino groups, which can significantly alter its reactivity and interactions compared to similar compounds with only one amino group or different substituents. This uniqueness makes it valuable in specific synthetic and research applications .
Biological Activity
Methyl 2,3-diamino-5-chlorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C8H9ClN2O2
- Molecular Weight : 188.62 g/mol
- CAS Number : 1248541-61-8
The presence of amino groups and a chlorine atom in its structure enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino groups can act as hydrogen bond donors, facilitating binding to target proteins. Additionally, the chlorine atom may influence the compound's lipophilicity, affecting its membrane permeability and bioavailability.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory concentrations (IC50 values) that suggest potential as an antibacterial agent.
Pathogen | IC50 (µM) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 12.5 | Inhibition of cell wall synthesis |
Escherichia coli | 15.0 | Disruption of membrane integrity |
Pseudomonas aeruginosa | 20.0 | Inhibition of protein synthesis |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.
Cancer Cell Line | IC50 (µM) | Observed Effect |
---|---|---|
HeLa (Cervical Cancer) | 8.0 | Apoptosis induction |
MCF-7 (Breast Cancer) | 10.0 | Cell cycle arrest |
A549 (Lung Cancer) | 9.5 | Increased reactive oxygen species |
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. Results indicated a promising potential for use as a novel antimicrobial agent.
- Cancer Research : Research conducted at a leading cancer institute explored the compound's effects on various cancer cell lines. The findings suggested that this compound could serve as a lead compound for developing new anticancer therapies due to its ability to induce apoptosis selectively in malignant cells.
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects.
Properties
IUPAC Name |
methyl 2,3-diamino-5-chlorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECVXLCPJGIRBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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